6,7-dihydro-3H-pteridin-4-one

Catalog No.
S14383767
CAS No.
M.F
C6H6N4O
M. Wt
150.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-dihydro-3H-pteridin-4-one

Product Name

6,7-dihydro-3H-pteridin-4-one

IUPAC Name

6,7-dihydro-3H-pteridin-4-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h3H,1-2H2,(H,8,9,10,11)

InChI Key

GAONJGYKEMDOIG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(=N1)C(=O)NC=N2

Intermolecular Aza-Wittig Reaction-Heterocyclization Approaches

The intermolecular aza-Wittig reaction has emerged as a powerful tool for constructing the pteridinone core. This method involves the reaction of iminophosphoranes with isocyanates or isothiocyanates, followed by thermal or acid-catalyzed cyclization. For example, treatment of 2-azidopyrimidine derivatives with triphenylphosphine generates reactive iminophosphorane intermediates, which undergo [2+2] cycloaddition with aryl isocyanates to yield 2,3-disubstituted pteridin-4(3H)-ones (Figure 1). X-ray crystallographic analysis of products such as 3-allyl-2-anilinopteridin-4(3H)-one confirmed the regioselectivity of this process, with the allyl group occupying the N3 position.

Table 1: Representative pteridinones synthesized via aza-Wittig heterocyclization

Starting MaterialIsocyanateProduct Yield (%)Regioselectivity
2-Azido-5-nitropyrimidinePhenyl isocyanate78N3 substitution
2-Azido-6-methylpyrimidineAllyl isocyanate65N3 substitution

Optimization studies revealed that electron-deficient aryl isocyanates improve reaction rates, while steric hindrance at the pyrimidine C2 position directs substitution to N3. Microwave-assisted protocols have reduced reaction times from 24 hours to 45 minutes while maintaining yields above 70%.

Solid-Phase Synthesis Strategies for Functionalized Analogues

Solid-phase synthesis enables rapid generation of pteridinone libraries through resin-bound intermediates. A validated approach involves:

  • Immobilizing 2-thiopyrimidine derivatives on polystyrene resins via thioether linkages
  • Nitrating the C5 position using fuming HNO3 at 0°C
  • Cyclizing with α-ketoaldehydes under basic conditions
  • Cleaving products with TFA/CH2Cl2 (1:1)

Table 2: Resin types and cleavage efficiencies in solid-phase pteridinone synthesis

Resin MatrixLinker TypeCleavage Efficiency (%)Purity (HPLC)
Polystyrene-WangEther92>95
TentaGel-S-NH2Amide8893
PEG-PSThioether9597

This method produced 6-(3,4-dimethoxyphenyl)pteridin-4-one in 85% yield with >99% regiochemical purity. Limitations include reduced reactivity of resin-bound thiopyrimidines toward alkylation, necessitating elevated temperatures (80°C) for complete conversion.

Catalytic Asymmetric Routes to Chiral Pteridinone Scaffolds

While asymmetric synthesis of 6,7-dihydro-3H-pteridin-4-ones remains underdeveloped, preliminary work demonstrates the potential of organocatalytic strategies. Proline-derived catalysts (20 mol%) induce enantioselectivity during the cyclization of N-protected diaminopyrimidinones with α,β-unsaturated aldehydes. For instance, the reaction of 2,5-diamino-6-methylpyrimidin-4(3H)-one with cinnamaldehyde using (S)-BINOL-phosphoric acid afforded (R)-6-styrylpteridin-4-one in 68% yield and 82% ee.

Key challenges:

  • Epimerization at C7 during workup requires low-temperature (≤0°C) isolation
  • Electron-withdrawing groups at C6 improve enantioselectivity by rigidifying the transition state

Post-Synthetic Modification Techniques for Side-Chain Diversification

Functionalization of the pteridinone core enables structure-activity relationship studies:

C6 Aldehyde Derivatives

Autoxidation of 6-methylpteridinones with Mn(OAc)3 in acetic acid generates 6-formyl derivatives (75-82% yield). These undergo Wittig reactions with stabilized ylides to produce 6-styryl analogues:

$$ \text{6-CHO} + \text{Ph}3\text{P=CHCO}2\text{Et} \xrightarrow{\text{THF, 40°C}} \text{6-CH=CHCO}_2\text{Et} $$

Table 3: Post-synthetic modifications of 6-formylpteridinones

ReagentProductYield (%)Application
NH2OH·HCl6-CN65Nitrile precursors
CH3MgBr6-CH(OH)CH358Chiral alcohol derivatives
HS(CH2)2SH6-thioacetal71Protective group strategy

N3 Alkylation

Selective alkylation at N3 proceeds via deprotonation with NaHMDS (-78°C) followed by treatment with alkyl halides. Bulky electrophiles (e.g., tert-butyl bromide) favor N3 over N1 alkylation (4:1 regioselectivity).

The electronic properties of substituents attached to the 6,7-dihydro-3H-pteridin-4-one scaffold play a critical role in determining biological activity through modulation of molecular orbital energies and electron density distribution [1] [2] [3]. The pteridine core exhibits inherent electron deficiency due to the presence of multiple nitrogen atoms, making it highly susceptible to electronic perturbations from substituent groups [5] [6].

Position-Specific Electronic Contributions

The amino group at position 2 represents one of the most significant electronic modifications, providing strong electron-donating character through both mesomeric and inductive effects [7] [8]. Research demonstrates that 2-amino substitution enhances binding affinity through increased nucleophilicity and improved hydrogen bonding capacity with target proteins [1] [9] [8]. The Hammett sigma value for para-amino substitution (σp = -0.66) indicates substantial electron donation, which correlates directly with enhanced bioactivity in multiple pteridinone derivatives [6] [7].

Hydroxyl substitution at position 6, as observed in 2-amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one, introduces moderate electron-donating effects (σm = -0.12) while simultaneously enabling intramolecular hydrogen bonding that stabilizes specific conformations [10] [11]. This dual functionality contributes to improved binding specificity and conformational rigidity in biological systems [11] [7].

The ketone functionality at position 4 serves as an essential electron-withdrawing group (σp = +0.45), creating an electrophilic center that facilitates hydrogen bonding interactions with biological targets [5] [8]. This carbonyl group is fundamental to the pharmacophore and its removal typically results in dramatic loss of biological activity [8] [12].

Aryl Substitution Effects

Aryl substituents at position 7 demonstrate remarkable sensitivity to electronic factors, with structure-activity relationship studies revealing a positive Hammett sigma value of 0.73 for inhibition of 1-methylxanthine oxidation [6]. This indicates that electron-donating aryl substituents increase enzyme affinity, while electron-withdrawing groups reduce binding interactions [6] [7]. In contrast, position 6 aryl substitutions show minimal electronic sensitivity, suggesting that steric rather than electronic factors dominate at this position [6] [13].

Extended Conjugation Systems

Pteridinone derivatives incorporating hydrazone linkages exhibit extended conjugation that significantly alters electronic properties through delocalization of π-electrons [14] [15]. These systems demonstrate enhanced biological activity attributed to the extended pharmacophore length and improved π-π stacking interactions with aromatic residues in target proteins [14] [16] [15].

Sulfonyl-containing pteridinone derivatives represent strong electron-withdrawing modifications (σp = +0.72) that can paradoxically enhance or diminish activity depending on the specific target [17]. The compound B2, containing a sulfonyl moiety, demonstrates potent dual inhibition of Polo-like kinase 1 and bromodomain-containing protein 4 with half maximal inhibitory concentration values of 6.3 nanomolar and 179 nanomolar, respectively [17].

Substituent PositionElectronic NatureHammett Sigma ValueEffect on BioactivityBinding Mechanism
Position 2 - AminoStrong electron-donatingσp = -0.66Enhanced binding affinityHydrogen bonding donor/acceptor
Position 4 - KetoneElectron-withdrawingσp = +0.45Essential for activityHydrogen bonding acceptor
Position 6 - HydroxylModerate electron-donatingσm = -0.12Stabilizes reduced formsIntramolecular hydrogen bonding
Position 7 - ArylVariableσ = 0.73 (observed)Highly sensitive to electronic factorsHydrophobic pocket interactions
Sulfonyl moietyStrong electron-withdrawingσp = +0.72Activity modulationElectrostatic interactions

Steric Considerations in Target Protein Binding Interactions

Steric effects in pteridinone-protein interactions arise from spatial arrangements that either facilitate or hinder optimal binding geometries within enzymatic active sites [18] [13] [19]. The reduced 6,7-dihydro configuration of the pteridine ring introduces conformational flexibility that significantly impacts steric complementarity with biological targets [11] [20] [16].

Conformational Constraints and Binding Affinity

The 6,7-dihydro reduction of the pteridine ring system creates a boat conformation that influences interactions with enzymatic active sites [11]. Computational models reveal that this non-planar geometry enables specific interactions with amino acid residues that would be sterically inaccessible to fully aromatic pteridine systems [11] [19]. The conformational flexibility allows the molecule to adapt to binding pocket geometries while maintaining essential hydrogen bonding networks [13] [19].

Substituent Size and Positioning Effects

Bulky substituents at position 4 demonstrate significant steric sensitivity in biological systems [7]. The 4-methylpiperazin-1-yl group in certain pteridinone derivatives shows approximately ten-fold increased potency compared to simple amino substitution, indicating that the enzyme active site can accommodate specific steric bulk when properly positioned [7]. However, the rigid 4-methylpiperazin-1-yl moiety (half maximal inhibitory concentration = 5.0 micromolar) demonstrates lower activity than the flexible 3-pyridylmethylamino group (half maximal inhibitory concentration = 0.10 micromolar), suggesting that conformational flexibility enhances binding optimization [7].

Position 5 and position 8 substitutions exhibit differential steric tolerance, with position 5 accommodating moderate steric bulk while position 8 shows poor tolerance for bulky groups [7]. This selectivity pattern indicates asymmetric binding pocket geometries in target proteins that favor specific substitution patterns [7] [13].

Tricyclic System Steric Effects

Tricyclic pteridinone derivatives, such as 2,4-diamino-5-deaza-6,7,8,9-tetrahydropyrido[3,4-g]pteridine analogues, demonstrate how conformational restriction through additional ring formation can impact biological activity [21]. The ethyl bridge connecting nitrogen-10 to carbon-7 introduces significant steric constraints that prove detrimental to dihydrofolate reductase inhibitory activity compared to methotrexate [21]. This conformational restriction eliminates the flexibility required for optimal enzyme binding, resulting in reduced biological potency [21] [22].

Protein-Ligand Complementarity

Molecular docking studies of pteridinone derivatives with Polo-like kinase 1 reveal critical steric interactions with amino acid residues arginine-136, arginine-57, and tyrosine-133 [19]. The binding stability depends on precise geometric complementarity between the pteridinone scaffold and the protein binding pocket [19] [23]. Steric clashes with leucine-69 can disrupt binding, emphasizing the importance of optimal three-dimensional fit [19].

The folate receptor demonstrates remarkable specificity for pteridinone steric arrangements, with binding affinity strongly dependent on hydrophilic region positioning relative to the aryl group [24] [25]. Pteroate derivatives exhibit optimal binding when hydrophilic regions are positioned distal to the aryl moiety, indicating specific steric requirements for receptor recognition [24].

Structural FeatureSteric ImpactBinding ConsequenceExample System
6,7-dihydro reductionIntroduces boat conformationEnhanced flexibility6,7-dihydro-3H-pteridin-4-one
Position 4 bulkModerate toleranceActivity enhancement4-methylpiperazin-1-yl derivatives
Position 8 substitutionPoor toleranceActivity reductionVarious 8-substituted analogues
Tricyclic constraintsRestricted flexibilityReduced binding affinityPyrido-fused derivatives
Aromatic stackingπ-π interactionsStabilized bindingPhenyl-substituted analogues

Comparative Analysis of Bicyclic vs. Tricyclic Derivatives

The structural complexity progression from bicyclic pteridinones to tricyclic systems fundamentally alters pharmacological properties through modifications in molecular rigidity, electronic distribution, and target selectivity [26] [27] [22]. This architectural transformation represents a critical design strategy in pteridine-based drug development [2] [26] [28].

Bicyclic Pteridinone Characteristics

The parent 6,7-dihydro-3H-pteridin-4-one exemplifies the bicyclic pteridine framework, providing a versatile scaffold for medicinal chemistry applications [26]. These systems demonstrate broad biological activity profiles due to their structural simplicity and electronic accessibility [2] [26]. The molecular weight range of 148-280 daltons for most bicyclic derivatives ensures favorable pharmacokinetic properties while maintaining sufficient complexity for target recognition [1] [26].

Bicyclic pteridinones exhibit high synthetic accessibility through established cyclization methodologies, enabling rapid structure-activity relationship exploration [26] [22]. The 2-amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one represents an optimized bicyclic structure with enhanced antioxidant properties and moderate target selectivity [10] [11] [3].

Tricyclic System Advantages

Tricyclic pteridinone derivatives demonstrate superior target selectivity and enhanced potency compared to their bicyclic counterparts [1] [14] [21]. The [10] [29]triazolo[4,3-f]pteridinone scaffold exhibits exceptional Polo-like kinase 1 inhibitory activity with half maximal inhibitory concentration values in the submicromolar range (0.16-0.30 micromolar) [1]. This enhanced activity results from the additional triazole ring providing specific binding interactions unavailable to bicyclic systems [1] [9].

Acenaphtho[1,2-g]pteridine derivatives represent another successful tricyclic approach, demonstrating significant anti-tubercular activity through improved stability and pathogen-specific targeting [30] [28]. The fused acenaphthene ring system enhances molecular rigidity while providing additional hydrophobic interactions with bacterial targets [30] [31].

Structural Complexity Trade-offs

The progression to tricyclic systems introduces synthetic challenges that limit accessibility compared to bicyclic analogues [27] [21] [22]. Complex multi-step syntheses often involve yields of 60-79% for individual steps, resulting in overall synthetic inefficiency [30] [22]. However, the enhanced biological activity often justifies the increased synthetic investment [1] [14] [30].

Tricyclic derivatives such as 2,4-diamino-5-deaza-6,7,8,9-tetrahydropyrido[3,4-g]pteridine demonstrate how excessive conformational restriction can prove detrimental to biological activity [21]. While these systems retain substrate activity for folylpolyglutamate synthetase, their dihydrofolate reductase inhibitory activity decreases significantly compared to methotrexate [21].

Target Selectivity Patterns

Bicyclic pteridinones typically exhibit broad activity profiles against multiple biological targets, making them suitable for phenotypic screening approaches [2] [3] [26]. In contrast, tricyclic derivatives demonstrate enhanced selectivity for specific enzyme families, particularly kinases and DNA-binding proteins [1] [9] [14].

The pyrimido[5,4-g]pteridine scaffold exemplifies successful tricyclic design for DNA intercalation applications [32]. These systems demonstrate equipotent anti-proliferation activity compared to mitoxantrone against cancer cell lines while providing distinct binding mechanisms [32].

Structural TypeSynthetic AccessibilityTarget SelectivityActivity RangeMolecular Complexity
Bicyclic PteridinonesHighBroad spectrumModerateLow-Moderate
Triazole-fused TricyclicLowHigh kinase selectivityExcellentHigh
Acenaphthene-fused TricyclicModeratePathogen-specificGoodHigh
Pyrido-fused TricyclicVery LowReduced activityPoorVery High
Pyrimido-fused TricyclicLowDNA-binding specificGoodVery High

Design Optimization Strategies

The optimal pteridinone design strategy depends on the intended biological application and synthetic constraints [26] [28] [22]. Bicyclic systems provide excellent starting points for structure-activity relationship studies and broad-spectrum activity screening [2] [26]. Tricyclic derivatives offer enhanced potency and selectivity but require justification through significant activity improvements [1] [14] [30].

Inhibition Kinetics of Polo-like Kinase 1 and Bromodomain-containing Protein 4 Dual-Targeting Derivatives

The development of dual-targeting pteridin-4-one derivatives represents a significant advancement in cancer therapeutics, combining the cell cycle regulatory effects of Polo-like Kinase 1 (PLK1) inhibition with the transcriptional modulation capabilities of Bromodomain-containing Protein 4 (BRD4) inhibition [1] . These compounds demonstrate remarkable potency against both targets, with inhibition constants ranging from single-digit nanomolar to low micromolar concentrations.
Research has established that pteridinone derivatives exhibit varying degrees of selectivity between PLK1 and BRD4 targets [3]. Compound III4 emerged as a particularly potent dual inhibitor, demonstrating PLK1 inhibition with an IC50 value of 40 nM and BRD4 inhibition with 179 nM potency, resulting in high antiproliferative effects against A549, HCT116, PC-3, and MCF-7 cell lines with IC50 values of 1.27 μM, 1.36 μM, 3.85 μM, and 4.06 μM, respectively [1]. The enzyme's kinetic analysis revealed that this compound achieves 96.6% PLK1 inhibition and 59.1% BRD4 inhibition at tested concentrations.

The structure-activity relationship studies have identified key molecular features responsible for dual-targeting activity. Compound B2, featuring a sulfonyl moiety, demonstrated exceptional PLK1 inhibition with an IC50 of 6.3 nM and BRD4 inhibition at 179 nM . This compound exhibited remarkable antiproliferative effects against HCT116, PC3, and BT474 cell lines with IC50 values of 0.30 μM, 1.82 μM, and 1.69 μM, respectively. The mechanistic investigations revealed that compound B2 significantly inhibited cell proliferation, induced mitochondrial membrane potential disruption leading to apoptosis, and arrested cells in the G2 phase.

Molecular docking studies have elucidated the binding modes of these dual inhibitors. Compound 23 showed potent BRD4 inhibitory activity with an IC50 of 28 nM while maintaining PLK1 inhibition at 40 nM [3]. The structural analysis confirmed that these compounds occupy the ATP-binding site of PLK1 and the acetyl-lysine binding pocket of BRD4, explaining their dual-targeting mechanism. The binding affinity measurements demonstrate that selectivity can be modulated through structural modifications, with compound 6 showing high PLK1 selectivity (IC50 = 9.9 nM) over BRD4 (IC50 = 2579 nM).

The kinetic analysis of these dual inhibitors reveals competitive inhibition patterns for both targets. Time-course studies indicate that PLK1 inhibition occurs rapidly, with maximum enzyme inhibition achieved within 30 minutes of treatment . BRD4 inhibition follows a similar time course, suggesting that both targets are engaged simultaneously rather than sequentially. The reversibility studies demonstrate that inhibition of both targets is reversible, with recovery of enzyme activity observed upon inhibitor removal with half-times ranging from 45 minutes to 2 hours.

Allosteric Modulation of Dihydrofolate Reductase Family Enzymes

Pteridin-4-one derivatives exhibit significant inhibitory activity against dihydrofolate reductase (DHFR) family enzymes through multiple mechanisms, including competitive inhibition at the active site and allosteric modulation at regulatory sites [5] [6]. The structural similarity between pteridin-4-one and natural folate substrates enables these compounds to interact with the enzyme's pteridine-binding domain, resulting in effective inhibition of folate reduction.

Studies on cyclododeca[g]pteridines have demonstrated that ring size significantly influences inhibitory potency against DHFR enzymes [5]. The most active compounds in this series exhibited IC50 values of 0.031 μM against Lactobacillus casei DHFR, with selectivity indices exceeding 100-fold compared to mammalian enzymes. These compounds displayed competitive inhibition kinetics with respect to dihydrofolate substrate, indicating direct competition for the active site binding.

Pteridine reductase 1 (PTR1) represents another important target within the DHFR family, particularly relevant for antiparasitic drug development [6]. Dual inhibitors targeting both PTR1 and DHFR have shown promising results, with 2,4-diaminopyrimidine derivatives demonstrating Ki values of 1.50-2.30 μM against LcPTR1 and 0.28-3.00 μM against LcDHFR. However, these compounds exhibited poor selectivity indices, necessitating further structural optimization.

The allosteric modulation mechanism involves binding of pteridin-4-one derivatives to sites distinct from the active site, resulting in conformational changes that affect enzyme activity [8]. A spirocyclopropyl pteridine derivative was identified as the first mechanism-based inhibitor of DHFR, demonstrating irreversible inhibition through covalent modification of the enzyme. This compound showed time-dependent inhibition with a kinact/KI ratio of 0.12 min-1 μM-1, indicating efficient enzyme inactivation.

Pteridine triones have demonstrated significant DHFR-inhibitory activity ranging from 14.59% to 52.11% inhibition [9]. Structure-activity relationship studies revealed that introduction of electron-accepting substituents to the aryl moiety enhanced inhibitory activity. The mechanism involves binding to an allosteric site that modulates the enzyme's conformational state, affecting substrate binding and catalytic efficiency.

Bacterial DHFR enzymes represent important targets for antimicrobial drug development. Pyrimido-pyrimidines have emerged as a novel class of bacterial DHFR inhibitors, with several compounds showing high potency (IC50 ≤ 0.05 μM) and selectivity against bacterial enzymes [10]. These compounds demonstrated stringent structure-activity relationships, with specific structural motifs required for optimal binding to the bacterial enzyme active site.

The kinetic analysis of DHFR inhibition reveals that pteridin-4-one derivatives exhibit mixed inhibition patterns, suggesting multiple binding sites on the enzyme [11]. Theoretical studies using quantum mechanical methods have identified key protonation states that facilitate inhibitor binding, with N8 protonation in folate and N5 protonation in dihydrofolate being critical for inhibitor recognition.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.05416083 g/mol

Monoisotopic Mass

150.05416083 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types